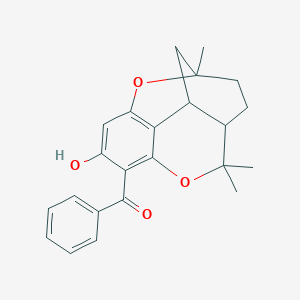![molecular formula C18H15FN4O3 B12044777 9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(2-pyrazinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12044777.png)
9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(2-pyrazinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-pyrazinyl)-9-fluoro-7-hydroxy-3-méthyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide est un composé organique complexe appartenant à la classe des dérivés de la quinoléine. Ce composé se caractérise par sa structure unique, qui comprend un atome de fluor, un groupe hydroxyle et un groupe pyrazinyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-(2-pyrazinyl)-9-fluoro-7-hydroxy-3-méthyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide implique généralement plusieurs étapes. Une méthode courante commence par la préparation du noyau quinoléine, suivie de l'introduction de l'atome de fluor et d'autres groupes fonctionnels. Les conditions de réaction impliquent souvent l'utilisation d'acides ou de bases forts, de températures élevées et de catalyseurs spécifiques pour obtenir le produit souhaité.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des réactions à grande échelle utilisant des équipements automatisés pour garantir la cohérence et l'efficacité. Le processus peut inclure des étapes de purification telles que la recristallisation ou la chromatographie pour obtenir un produit de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
N-(2-pyrazinyl)-9-fluoro-7-hydroxy-3-méthyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le groupe carbonyle peut être réduit pour former un alcool.
Substitution : L'atome de fluor peut être substitué par d'autres halogènes ou groupes fonctionnels.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les conditions de réaction peuvent varier en fonction du produit souhaité, mais impliquent souvent des températures contrôlées et des solvants spécifiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation du groupe hydroxyle peut produire un dérivé de la quinoléine avec un groupe cétone, tandis que la réduction du groupe carbonyle peut produire un dérivé d'alcool.
Applications de la recherche scientifique
N-(2-pyrazinyl)-9-fluoro-7-hydroxy-3-méthyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Médecine : Ce composé est étudié pour ses effets thérapeutiques potentiels, notamment ses propriétés anticancéreuses et anti-inflammatoires.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Mécanisme d'action
Le mécanisme d'action de N-(2-pyrazinyl)-9-fluoro-7-hydroxy-3-méthyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines impliquées dans les voies biologiques. Les effets du composé sont médiés par la liaison à ces cibles, ce qui entraîne des changements dans les processus cellulaires et les voies de signalisation.
Applications De Recherche Scientifique
9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(2-pyrazinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(2-pyrazinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide chlorhydrique de l'acide 9-fluoro-3-méthyl-10-(4-méthylpipérazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazinoquinoléine-6-carboxylique
- 4-Hydroxy-2-quinolones
Unicité
Ce qui distingue N-(2-pyrazinyl)-9-fluoro-7-hydroxy-3-méthyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide des composés similaires, c'est sa combinaison unique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques spécifiques. La présence de l'atome de fluor, du groupe hydroxyle et du groupe pyrazinyle permet une réactivité chimique diversifiée et des applications thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C18H15FN4O3 |
|---|---|
Poids moléculaire |
354.3 g/mol |
Nom IUPAC |
7-fluoro-4-hydroxy-12-methyl-2-oxo-N-pyrazin-2-yl-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C18H15FN4O3/c1-9-2-3-10-6-11(19)7-12-15(10)23(9)18(26)14(16(12)24)17(25)22-13-8-20-4-5-21-13/h4-9,24H,2-3H2,1H3,(H,21,22,25) |
Clé InChI |
WIXVLABZGSTBTL-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2=C3N1C(=O)C(=C(C3=CC(=C2)F)O)C(=O)NC4=NC=CN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12044694.png)

![(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12044703.png)
![1-(4-methylphenyl)-1-oxopropan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12044706.png)
![N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12044718.png)
![3-(4-ethoxyphenyl)-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12044726.png)
![3-(4-fluorophenyl)-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12044731.png)
![3-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12044734.png)
![7-(furan-2-ylmethyl)-6-imino-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12044735.png)

![2-amino-6-benzyl-4-(2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12044752.png)
![7-(2-hydroxyethyl)-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12044760.png)

![4-{4-(4-bromophenyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12044774.png)
